molecular formula C16H32O5 B1216641 Aleuritic acid CAS No. 6949-98-0

Aleuritic acid

Cat. No.: B1216641
CAS No.: 6949-98-0
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-UHFFFAOYSA-N
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Mechanism of Action

Aleuritic acid, also known as 9,10,16-Trihydroxyhexadecanoic acid, is a long-chain fatty acid . It is a major ingredient in shellac, constituting about 35% of it . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known that this compound is a major ingredient in shellac and is used as a starting material in the perfume industry for the preparation of musk aroma .

Mode of Action

It is known to be used in the perfume industry, suggesting that it may interact with olfactory receptors to produce a musk aroma

Biochemical Pathways

It is known that this compound is a major component of lac, a type of natural resin secreted by lac insects . The biosynthetic pathway for polyterpene esters, a component of lac, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids .

Result of Action

It is known that this compound is used in the perfume industry for the preparation of musk aroma , suggesting that it may have effects on olfactory perception.

Action Environment

It is known that this compound is a major component of shellac, which is used in various industries due to its strong adhesiveness, good insulation, moisture resistance, smooth film texture, non-toxic properties, and tastelessness . These properties suggest that this compound may be stable and effective in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Aleuritic acid plays a significant role in biochemical reactions due to its unique structure, which includes three hydroxyl groups. These hydroxyl groups allow this compound to participate in esterification reactions, forming esters with various alcohols. In biochemical pathways, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, which are involved in the mevalonate pathway . This pathway is crucial for the biosynthesis of terpenoids and steroids. This compound’s interactions with these enzymes facilitate the production of essential biomolecules, highlighting its importance in metabolic processes.

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It is known for its moisturizing properties, which help in maintaining skin hydration by forming a barrier that reduces moisture loss . This barrier function enhances the skin’s natural moisture balance, making it appear more supple and plump. Additionally, this compound has been shown to improve the overall appearance of the skin by promoting smoother and healthier-looking skin

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of lipids . Additionally, this compound’s ability to form esters with alcohols can modulate the activity of enzymes involved in esterification and hydrolysis reactions. These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time have been studied to understand its long-term effects on cellular function. This compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or prolonged exposure to light Studies have shown that its moisturizing and barrier-enhancing properties remain effective over extended periods, making it a valuable ingredient in cosmetic formulations

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. At low to moderate doses, this compound has been shown to enhance skin hydration and improve barrier function without causing adverse effects . At high doses, it may cause skin irritation or other toxic effects, indicating the importance of dosage optimization in therapeutic applications. These studies highlight the need for careful dosage considerations when using this compound in cosmetic and medicinal products.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids . In this pathway, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, facilitating the production of key biomolecules. Additionally, this compound can be metabolized into various esters, which play roles in different biochemical processes. Its involvement in these pathways underscores its significance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . This compound’s amphiphilic nature, due to its hydrophobic fatty acid chain and hydrophilic hydroxyl groups, allows it to interact with both lipid and aqueous environments, aiding its distribution within cells. This property is particularly important for its role in enhancing skin barrier function.

Subcellular Localization

This compound’s subcellular localization is influenced by its amphiphilic nature, which allows it to associate with various cellular compartments. It is primarily localized in the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is crucial for its role in lipid metabolism and barrier function. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aleuritic acid is typically prepared from lac, a natural resin secreted by the lac insect. The preparation involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, with a typical yield rate of 10-20% . Recent advancements have improved the extraction and recrystallization techniques, resulting in a purity of over 99% and a yield of 85-95% .

Comparison with Similar Compounds

Aleuritic acid is unique due to its specific structure and functional groups. Similar compounds include:

    Hexadecanoic acid:

    9,10-Dihydroxystearic acid: Similar in structure but differs in the position and number of hydroxyl groups.

    Azelaic acid: A dicarboxylic acid with different functional groups and applications.

This compound stands out due to its multiple hydroxyl groups and its role as a precursor in the synthesis of various bioactive compounds .

Properties

IUPAC Name

9,10,16-trihydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHUJCGAYMDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862139
Record name 9,10,16-Trihydroxyhexadecanoic acid
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Molecular Weight

304.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name DL-erythro-Aleuritic acid
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CAS No.

6949-98-0, 533-87-9
Record name Aleuritolic acid
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Record name Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel-
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Record name 9,10,16-Trihydroxyhexadecanoic acid
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Record name 9,10,16-trihydroxyhexadecanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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